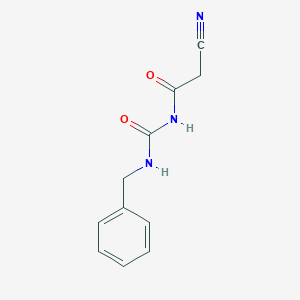

1-Benzyl-3-cyanoacetylurea

Übersicht

Beschreibung

1-Benzyl-3-cyanoacetylurea is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic molecules, which can exhibit a range of biological activities and material properties. Its structural components, including the benzyl group and the cyanoacetylurea moiety, allow for a variety of chemical reactions and interactions that can be leveraged to create complex molecular architectures.

Synthesis Analysis

The synthesis of 1-Benzyl-3-cyanoacetylurea and related compounds involves several key strategies, including Curtius rearrangement and the use of N-substituted aminoacetaldehyde dimethyl acetals. These methods facilitate the formation of cyano and methoxy tails, leading to the production of compounds with potential liquid crystalline properties and other unique characteristics (Chien et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-cyanoacetylurea and similar compounds can be characterized using various spectroscopic techniques, including NMR, IR, and UV spectroscopy. These analyses provide insights into the molecular alignments and the effects of different substituents on the compound's properties. For instance, cyano and methoxy tails attached to phenyl benzoate mesogens exhibit different mesomorphic behaviors, highlighting the impact of molecular structure on physical properties (Kong & Tang, 1998).

Chemical Reactions and Properties

1-Benzyl-3-cyanoacetylurea participates in various chemical reactions, such as the 1,3-dipolar cycloaddition, which is a key step in the synthesis of pyrrolo[2,3-d]pyrimidines and other heterocyclic compounds. This reactivity underscores the compound's utility in constructing complex molecular architectures with potential applications in drug discovery and material science (Bégué, Bonnet‐Delpon, & Lequeux, 1991).

Physical Properties Analysis

The physical properties of 1-Benzyl-3-cyanoacetylurea derivatives, such as their mesomorphic behavior, are influenced by the molecular structure. For example, the presence of cyano and methoxy tails can significantly affect the temperature range over which a compound exhibits smectic liquid crystalline phases. These properties are crucial for the development of materials with specific optical and electronic characteristics (Kong & Tang, 1998).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-3-cyanoacetylurea, including its reactivity in cycloaddition reactions and the potential for undergoing transformations such as Curtius rearrangement, highlight its versatility as a synthetic intermediate. The ability to introduce various functional groups through these reactions opens up possibilities for the synthesis of a wide range of organic molecules with diverse biological and material properties (Chien et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis of New Heterocyclic Compounds : N-benzoyl cyanoacetylhydrazine, a related compound, is used to synthesize new heterocyclic compounds with potential antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).

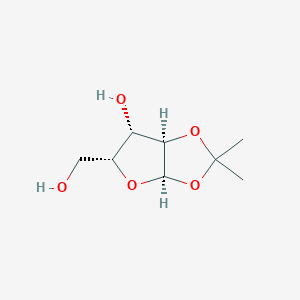

Biochemical Characterizations : Benzyl d-glucuronic acid ester, another derivative, serves as a substrate for glucuronoyl esterase assays, aiding in the discovery of new enzymes (Sunner, Charavgi, Olsson, Topakas, & Christakopoulos, 2015).

Cancer Therapy Applications : 3-BAABU, a derivative, induces cancer cell death by causing mitotic arrest and apoptosis, showing potential in treating leukemia, lymphoma, and prostate cancer (Jiang et al., 1998).

Cytogenetic Analysis in Hematology : 3-BAABU is also used as a mitotic blocking agent for hematologic karyotyping, offering more accurate cytogenetic analysis compared to traditional methods (Jiang, Wang, Janish, Holland, & Bekesi, 1998).

Antimicrobial Evaluation : Novel pyridone derivatives with benzoyl groups show promising antibacterial and antifungal activity (Elgemeie et al., 2017).

Antioxidants for Natural Rubber : Derivatives like uracil and benzothiazol are used to protect natural rubber from oxidative ageing, enhancing its physical and mechanical properties (Yakout & El-Sabbagh, 2007).

Alkylating Agents in Cancer Therapy : N-glycosyl(halomethyl)-1,2,3-triazoles, a new type of alkylating agent, exhibit anti-tumor properties and increase lifespan in mice with tumors (De las Heras, Alonso, & Alonso, 1979).

Corrosion Inhibition : Thiourea derivatives, including those with benzyl groups, show potential as corrosion inhibitors for mild steel in acidic environments (Torres et al., 2014).

Safety And Hazards

The specific safety and hazard information for 1-Benzyl-3-cyanoacetylurea is not available from the search results.

Zukünftige Richtungen

One of the future directions for 1-Benzyl-3-cyanoacetylurea could be its use as a thermal stabilizer for Poly(vinyl chloride) (PVC). A urea derivative, cyanoacetylurea, has been prepared and its structure characterized. The stabilization effect of cyanoacetylurea on PVC thermal stabilization has been evaluated by thermogravimetric analysis (TGA), thermal aging test, and Congo red test3.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or resources.

Eigenschaften

IUPAC Name |

N-(benzylcarbamoyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVJSFKTZYVBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392461 | |

| Record name | 1-BENZYL-3-CYANOACETYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-cyanoacetylurea | |

CAS RN |

126245-46-3 | |

| Record name | 1-BENZYL-3-CYANOACETYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

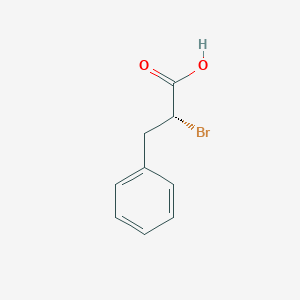

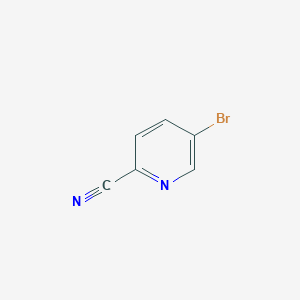

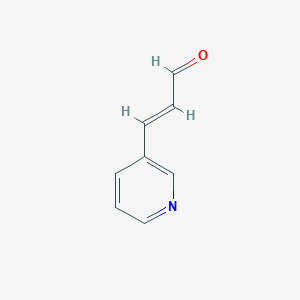

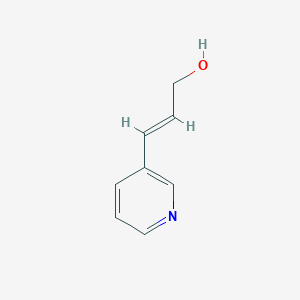

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)